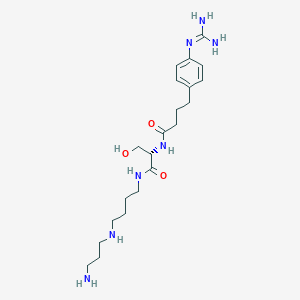
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, also known as ADP, is a chemical compound that has been extensively studied for its potential use in scientific research. ADP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Scientific Research Applications
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has been used in a variety of scientific research applications, including:
1. Protein kinase activity assays: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is commonly used as a substrate for protein kinase activity assays. It is phosphorylated by protein kinases, allowing researchers to measure the activity of these enzymes.
2. ATP detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used to detect ATP levels in cells. When ATP is present, it is converted to 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide by the enzyme luciferase, which emits light that can be measured.
3. Drug screening: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be used in drug screening assays to identify compounds that affect protein kinase activity.
Mechanism Of Action
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins. This phosphorylation can activate or inhibit the target protein, depending on the specific site that is phosphorylated. 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is also involved in the regulation of cellular metabolism, as it is a precursor to ATP.
Biochemical And Physiological Effects
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a variety of biochemical and physiological effects, including:
1. Activation of protein kinases: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a substrate for protein kinases, which play a critical role in cellular signaling pathways.
2. Regulation of cellular metabolism: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a precursor to ATP, which is the primary source of energy for cellular processes.
3. Regulation of ion channels: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can modulate the activity of ion channels, which are critical for the transmission of electrical signals in the nervous system.
Advantages And Limitations For Lab Experiments
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High specificity: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is a specific substrate for protein kinases, allowing researchers to measure the activity of these enzymes with high accuracy.
2. Easy detection: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can be easily detected using a variety of methods, including fluorescence and luminescence assays.
3. Low cost: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide is relatively inexpensive compared to other substrates used in protein kinase assays.
Some of the limitations of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide include:
1. Limited solubility: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has limited solubility in water, which can make it difficult to work with in some experiments.
2. Short half-life: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has a short half-life in cells, which can limit its usefulness in some experiments.
3. Potential interference: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide can potentially interfere with other cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, including:
1. Development of new substrates: Researchers are working to develop new substrates for protein kinase assays that have improved specificity and sensitivity.
2. Investigation of new applications: 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has the potential to be used in a variety of new applications, including drug discovery and disease diagnosis.
3. Mechanistic studies: Further studies are needed to understand the mechanisms by which 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide modulates cellular processes, which could lead to the development of new therapeutic strategies.
Conclusion
In conclusion, 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, or 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide, is a valuable tool for scientific research. Its use as a substrate for protein kinase assays, ATP detection, and drug screening has led to significant advances in our understanding of cellular signaling pathways and metabolism. While 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide has some limitations, ongoing research is focused on developing new substrates and investigating new applications for this important compound.
Synthesis Methods
The synthesis of 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide involves the reaction of 4-acetylphenylhydrazine with 2-amino-1,6-dimethylpyrimidine in the presence of iodine. The resulting compound is a yellow crystalline solid with a melting point of 220-223°C.
properties
CAS RN |
105883-79-2 |
|---|---|
Product Name |
4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide |
Molecular Formula |
C14H17N4O+ |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-[4-[(2-amino-1,6-dimethylpyrimidin-1-ium-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C14H16N4O/c1-9-8-13(17-14(15)18(9)3)16-12-6-4-11(5-7-12)10(2)19/h4-8H,1-3H3,(H2,15,16,17,19)/p+1 |
InChI Key |
HXXWJJSAVIDUCZ-UHFFFAOYSA-O |
SMILES |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C |
synonyms |
1-biotinyl-Ser-corticotropin releasing hormone corticotropin releasing hormone, biotinyl-Ser(1)- corticotropin releasing hormone, biotinylserine(1)- CRF, biotinyl-Ser(1)- CRH-bio-Ser(1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















